molecular formula C11H20O2 B1416393 (4-Methoxymethylbicyclo[2.2.2]oct-1-yl)-methanol CAS No. 2167066-70-6

(4-Methoxymethylbicyclo[2.2.2]oct-1-yl)-methanol

Cat. No. B1416393
M. Wt: 184.27 g/mol
InChI Key: SVXNEVZXSDMHMI-UHFFFAOYSA-N
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Description

The compound “(4-Methoxymethylbicyclo[2.2.2]oct-1-yl)-methanol” is a bicyclic compound with a methoxymethyl group and a hydroxyl group . Bicyclic compounds are a type of organic compound with two fused rings. They have been used in various fields, including medicinal chemistry .


Molecular Structure Analysis

Bicyclic compounds, such as “(4-Methoxymethylbicyclo[2.2.2]oct-1-yl)-methanol”, have a unique structure with two fused rings . The structure of these compounds can be analyzed using various techniques, including FTIR, NMR, and high-resolution mass spectrometry .

Scientific Research Applications

Catalysis and Surface Site Probing

Methanol, a molecule related to (4-Methoxymethylbicyclo[2.2.2]oct-1-yl)-methanol, has been used to study the surface sites of metal oxide catalysts. Wu et al. (2012) utilized methanol in probing the nature of surface sites of ceria nanocrystals with defined surface planes (Wu et al., 2012).

Synthesis of Chiral Bicyclo[2.2.2]oct-5-en-2-ones

Luo et al. (2008) discussed the synthesis of chiral bicyclo[2.2.2]oct-5-en-2-ones, which are relevant to the structural framework of (4-Methoxymethylbicyclo[2.2.2]oct-1-yl)-methanol. This synthesis utilized carbohydrate-templated asymmetric Diels-Alder reactions (Luo et al., 2008).

Organic Synthesis Methods

Gabriele et al. (2000) explored the synthesis of methoxycarbonyl methylene tetrahydrofurans, which are structurally related to (4-Methoxymethylbicyclo[2.2.2]oct-1-yl)-methanol, through palladium-catalyzed reactions (Gabriele et al., 2000).

Acid-Catalyzed Hydromethoxylation Studies

Research by Vasin et al. (2010) focused on acid-catalyzed hydromethoxylation of tricyclo[4.1.0.02,7]hept-1-yl and 7-methyltricyclo[4.1.0.02,7]hept-1-yl phenyl sulfones. This study contributes to understanding reactions relevant to the (4-Methoxymethylbicyclo[2.2.2]oct-1-yl)-methanol framework (Vasin et al., 2010).

Bidentate Chelation-Controlled Synthesis

Jung et al. (2000) investigated the bidentate chelation-controlled synthesis of α-hydroxy esters, which is relevant to understanding the chemical behavior of (4-Methoxymethylbicyclo[2.2.2]oct-1-yl)-methanol (Jung et al., 2000).

Fluorination and Methanolysis Studies

Stefano et al. (2002) explored the conversion of 6-exo-acetoxybicyclo[2.2.2]octan-2-ones into corresponding hydroxy derivatives via methanolysis, providing insight into reactions involving structures similar to (4-Methoxymethylbicyclo[2.2.2]oct-1-yl)-methanol (Stefano et al., 2002).

Safety And Hazards

The safety and hazards associated with a compound depend on its specific properties. For instance, some compounds might be flammable, toxic, or cause eye or skin irritation . It’s important to handle all chemicals with appropriate safety precautions.

Future Directions

Bicyclic compounds have been gaining attention in various fields, including medicinal chemistry, due to their unique properties . Future research might focus on exploring new synthesis methods, studying their reactions, and investigating their potential applications.

properties

IUPAC Name

[4-(methoxymethyl)-1-bicyclo[2.2.2]octanyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O2/c1-13-9-11-5-2-10(8-12,3-6-11)4-7-11/h12H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVXNEVZXSDMHMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC12CCC(CC1)(CC2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methoxymethyl-bicyclo[2.2.2]oct-1-yl)-methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(4-Methoxymethylbicyclo[2.2.2]oct-1-yl)-methanol
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(4-Methoxymethylbicyclo[2.2.2]oct-1-yl)-methanol
Reactant of Route 3
(4-Methoxymethylbicyclo[2.2.2]oct-1-yl)-methanol
Reactant of Route 4
(4-Methoxymethylbicyclo[2.2.2]oct-1-yl)-methanol
Reactant of Route 5
(4-Methoxymethylbicyclo[2.2.2]oct-1-yl)-methanol
Reactant of Route 6
(4-Methoxymethylbicyclo[2.2.2]oct-1-yl)-methanol

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